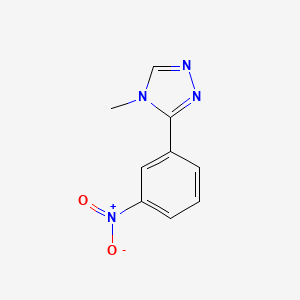

4-metil-3-(3-nitrofenil)-4H-1,2,4-triazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole" is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of a nitrophenyl group in the compound suggests that it may exhibit unique electronic and structural characteristics that could influence its reactivity and interaction with other molecules .

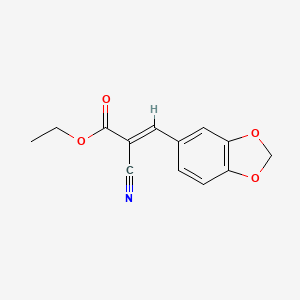

Synthesis Analysis

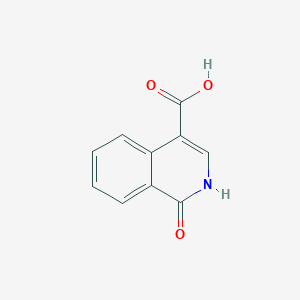

The synthesis of triazole derivatives often involves strategies such as click chemistry, which is a convenient method for attaching various substituents to the triazole ring. For instance, pyridyltriazole ligands with different phenyl arms, including a nitrophenyl moiety, have been synthesized using this approach . Additionally, a series of 4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivatives have been synthesized, indicating that the substitution pattern on the benzyl group can significantly affect the bioactivity of these compounds .

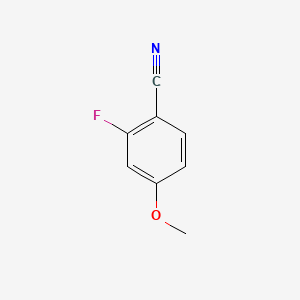

Molecular Structure Analysis

The molecular structure of triazole derivatives is influenced by the substituents attached to the triazole ring. For example, the crystal structure of a related compound, 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, shows that the triazole ring and the nitro group form specific dihedral angles with the phenyl ring, which can affect the overall geometry of the molecule. This structural arrangement can lead to the formation of hydrogen bonds and π-π stacking interactions, contributing to the stability of the crystal structure .

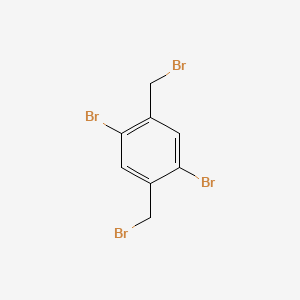

Chemical Reactions Analysis

The reactivity of 1,2,4-triazole derivatives can vary depending on the nature of the substituents. For instance, reactions of 3-nitro-1,2,4-triazole derivatives with alkylating agents have been studied, revealing that different isomeric alkylation products can be formed, which suggests that the position of the nitro group and other substituents can influence the outcome of such reactions . Moreover, the presence of a nitro group can quench luminescence in certain complexes due to a high probability of non-radiative deactivation, indicating that the electronic properties of the substituents are crucial in determining the chemical behavior of these molecules .

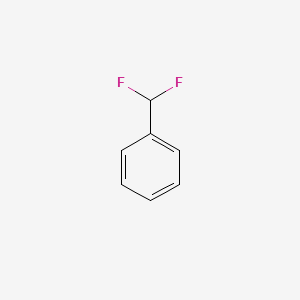

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole derivatives can be deduced from related compounds. For example, the presence of a nitro group can affect the electronic properties and photophysical behavior of the molecule . The tautomerism of 1,2,4-triazoles has been studied using NMR and UV spectra, which can provide insights into the predominant tautomeric forms and the influence of electron-releasing or electron-withdrawing substituents . Additionally, the purity and quantification of triazole derivatives can be analyzed using HPLC methods, which are essential for assessing the quality of synthesized compounds .

Aplicaciones Científicas De Investigación

Síntesis de Polímeros

4-MNP se utiliza en la síntesis de polímeros como los hidrogeles y las poliuretanas . Los hidrogeles son redes de cadenas de polímeros que son hidrofílicas y pueden contener grandes cantidades de agua o fluidos biológicos. Las poliuretanas se utilizan en una variedad de aplicaciones, incluyendo recubrimientos, adhesivos, selladores y elastómeros.

Desarrollo de Materiales Biocompatibles

4-MNP también se utiliza en el desarrollo de materiales biocompatibles . Estos son materiales que están diseñados para interactuar con los sistemas biológicos para evaluar, tratar, aumentar o reemplazar cualquier tejido, órgano o función del cuerpo.

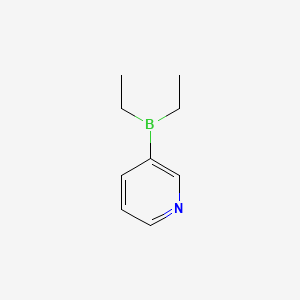

Síntesis de Compuestos Organometálicos

4-MNP juega un papel crucial en la síntesis de varios compuestos organometálicos como los compuestos organolíticos y organocíncicos . Estos compuestos se utilizan en una amplia gama de aplicaciones, incluyendo catálisis, síntesis orgánica y ciencia de los materiales.

Reacciones de Sustitución Nucleofílica

El mecanismo de acción de 4-MNP se deriva de su capacidad para reaccionar con nucleófilos como los grupos hidroxilo y las aminas . Esta reacción sigue un

Mecanismo De Acción

Target of Action

The primary targets of 4-Methyl-3-(3-Nitrophenyl)-4H-1,2,4-Triazole are nucleophiles such as hydroxyl groups and amines . These groups are common in many biological molecules, making them a broad target for this compound.

Mode of Action

The compound interacts with its targets through a nucleophilic substitution pathway . In this process, the hydroxyl group of 4-Methyl-3-(3-Nitrophenyl)-4H-1,2,4-Triazole is replaced by the isocyanate group of HNCO . This reaction typically yields 4-Methyl-3-(3-Nitrophenyl)-4H-1,2,4-Triazole and an alcohol byproduct .

Propiedades

IUPAC Name |

4-methyl-3-(3-nitrophenyl)-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-12-6-10-11-9(12)7-3-2-4-8(5-7)13(14)15/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWWRCQULISQCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.3.1]nonane-3,7-dione](/img/structure/B1298671.png)